2,3,3',4,5',6-Hexachlorobiphenyl

Description

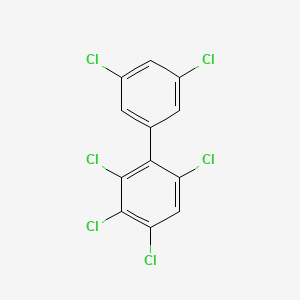

2,3,3',4,5',6-Hexachlorobiphenyl (CAS RN: 74472-43-8), also designated as PCB-161, is a polychlorinated biphenyl (PCB) congener with six chlorine atoms asymmetrically distributed across its biphenyl structure. PCBs are synthetic organochlorine compounds historically used in industrial applications such as dielectric fluids, plasticizers, and flame retardants.

PCB-161 is classified as a "First Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law (化審法), requiring strict regulatory documentation for its use. It is primarily employed as a reference standard in analytical chemistry for PCB detection in environmental and biological samples, typically prepared as a 100 µg/mL solution in isooctane.

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPTZXSJGZTGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074232 | |

| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-43-8 | |

| Record name | PCB 161 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG34P342V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2,3,3’,4,5’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods are similar but are conducted on a larger scale with more stringent controls to ensure product purity and minimize environmental impact.

Chemical Reactions Analysis

2,3,3’,4,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: Under reductive conditions, such as with zinc dust and hydrochloric acid, the compound can be dechlorinated.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.

Common reagents used in these reactions include chlorine gas, iron or aluminum chloride (for chlorination), and strong oxidizing agents (for oxidation). The major products formed depend on the specific reaction conditions but can include various hydroxylated or dechlorinated derivatives .

Scientific Research Applications

Historical Context and Industrial Applications

PCBs, including 2,3,3',4,5',6-Hexachlorobiphenyl, were primarily used in:

- Electrical Equipment : As dielectric fluids in transformers and capacitors.

- Hydraulic Fluids : In machinery where high thermal stability was required.

- Additives : In paints, inks, and surface coatings for enhanced durability and resistance to degradation.

Despite their utility, the environmental persistence and bioaccumulation potential of PCBs led to significant ecological concerns. The compounds are known to be resistant to degradation processes, resulting in long-term contamination of soil and water .

Environmental Monitoring and Analysis

Due to their harmful effects on health and the environment, PCBs are monitored extensively. Analytical techniques employed include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : For sensitive detection and quantification of PCB congeners.

- Liquid Chromatography : Used for separating various PCB isomers before analysis.

These techniques enable researchers to assess PCB levels in environmental samples such as soil, sediment, and biota .

Toxicological Studies

Research has demonstrated that exposure to PCBs is linked to various adverse health effects:

- Neurodevelopmental Impacts : Studies indicate that developmental exposure to PCBs can lead to neurodevelopmental disorders in laboratory animals .

- Endocrine Disruption : PCBs have been shown to interfere with hormonal systems in both humans and wildlife.

Case studies have highlighted specific instances where PCB exposure has correlated with increased rates of cancer and reproductive issues among populations living near contaminated sites.

Case Studies

- Environmental Impact Assessments :

- Public Health Studies :

Regulatory Frameworks

The use of PCBs is regulated under various international treaties such as the Stockholm Convention on Persistent Organic Pollutants (POPs). These regulations aim to eliminate or restrict the production and use of harmful chemicals while promoting safe alternatives.

Mechanism of Action

The toxic effects of 2,3,3’,4,5’,6-Hexachlorobiphenyl are primarily due to its ability to disrupt endocrine function and interfere with cellular signaling pathways. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions. This compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Comparison with Similar Hexachlorobiphenyl Congeners

Hexachlorobiphenyls vary in toxicity, environmental behavior, and regulatory status depending on chlorine substitution patterns. Below is a detailed comparison of PCB-161 with structurally similar congeners:

Table 1: Comparative Analysis of Hexachlorobiphenyls

Key Findings from Comparative Studies:

PCB-161 lacks full coplanarity, reducing its dioxin-like toxicity but retaining environmental persistence.

Environmental Persistence :

- All hexachlorobiphenyls resist degradation, with half-lives exceeding 5 years in soil and sediment. PCB-158 and PCB-161 are frequently detected in marine ecosystems, particularly in Baltic salmon, indicating bioaccumulation through the food chain.

Analytical Detection :

- PCB-161 is commonly analyzed via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), similar to other congeners.

Regulatory Differences :

- PCB-158 and PCB-161 are both prohibited under the U.S. Toxic Substances Control Act (TSCA), but PCB-161 faces additional restrictions in Japan due to its inclusion in the "First Class Specific Chemical Substances" list.

Biological Activity

2,3,3',4,5',6-Hexachlorobiphenyl (PCB 161) is a polychlorinated biphenyl (PCB) with significant environmental and biological implications due to its persistence and potential toxicity. This article focuses on its biological activity, including endocrine disruption, metabolic pathways, and potential carcinogenic effects.

Chemical Structure and Properties

This compound is characterized by six chlorine atoms substituted on the biphenyl structure. The specific arrangement of these chlorine atoms influences its reactivity and biological interactions. Its molecular formula is C12H4Cl6, resulting in a high molecular weight and lipophilicity, contributing to its bioaccumulation in living organisms.

Endocrine Disruption

Research indicates that PCB 161 significantly disrupts endocrine functions. It alters thyroid hormone production and binds to estrogen receptors, potentially affecting reproductive health and development in various organisms. Notably, studies have shown:

- Thyroid Hormone Alterations : Exposure leads to decreased levels of triiodothyronine (T3) and thyroxine (T4) in animal models.

- Estrogenic Activity : PCB 161 interacts with estrogen receptors, which may lead to reproductive health issues.

Metabolic Pathways

The metabolism of PCB 161 varies across species, impacting its toxicity profile. Studies have demonstrated that:

- Species-Specific Metabolism : Different mammals metabolize PCB 161 through various pathways involving cytochrome P450 enzymes. For instance, human liver microsomes exhibit distinct metabolic profiles compared to rodents .

- Formation of Hydroxylated Metabolites : The compound undergoes hydroxylation leading to metabolites that may exhibit different biological activities. Hydroxylated metabolites have been linked to altered toxicity profiles .

Toxicological Effects

PCB 161 is associated with several toxicological effects:

- Oxidative Stress : Exposure increases oxidative stress markers in animal studies, suggesting a mechanism for cellular damage and potential carcinogenicity.

- Tumor Promotion : Evidence indicates that PCB 161 can promote tumor growth by disrupting cellular communication and increasing reactive oxygen species (ROS) generation.

Case Studies

Several studies highlight the biological effects of PCB 161:

- Postnatal Exposure Study : A study on rats indicated that postnatal exposure affected sperm motility and hormone levels without significant changes in body weight or organ sizes. Notably, decreased sperm motility was observed at higher exposure levels .

- Chronic Exposure Study : Another study reported a biological half-life of approximately 436 days for PCB 161, raising concerns about chronic exposure risks and long-term accumulation in tissues .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Endocrine Disruption | Alters thyroid hormone production; interacts with estrogen receptors |

| Oxidative Stress | Increases ROS generation; linked to cellular injury |

| Tumor Promotion | Promotes tumor growth via disruption of cellular communication |

| Metabolic Pathways | Species-specific metabolism; formation of hydroxylated metabolites |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.